Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Overview
Description
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceuticals . The compound is characterized by its pyrrolidine ring structure, which is substituted with tert-butyl groups and a hydroxyl group.
Preparation Methods
The synthesis of Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function . Additionally, the tert-butyl groups may enhance the compound’s stability and solubility, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar structure but with different substituents on the pyrrolidine ring.
Di-tert-butyl 1,4-Dihydro-2,6-diMethyl-3,5-pyridinedicarboxylate: Another related compound with variations in the functional groups attached to the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ditert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMMBXWYYRLSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473660, DTXSID001169459 | |
Record name | Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797038-36-9, 203434-46-2 | |
Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797038-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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